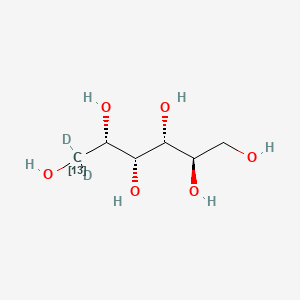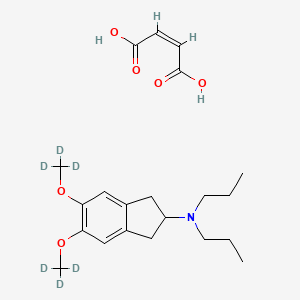
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves multiple steps, including the preparation of the individual components and their subsequent coupling. Typical synthetic routes may include:
Preparation of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid or the reduction of fumaric acid under specific conditions.
Synthesis of N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of deuterium substitution on biological activity. Deuterium-labeled compounds are valuable tools for tracing metabolic pathways and understanding enzyme mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine include:
(Z)-but-2-enedioic acid derivatives: Compounds with similar acid moieties.
N,N-dipropyl-inden-2-amine derivatives: Compounds with similar amine structures.
Deuterium-labeled compounds: Compounds with deuterium substitution.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the (Z)-but-2-enedioic acid moiety, the N,N-dipropyl-inden-2-amine structure, and the deuterium-labeled methoxy groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H31NO6 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i3D3,4D3; |
InChI Key |
FSIQDESGRQTFNN-HNUZTUHXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(CC2=C1)N(CCC)CCC)OC([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
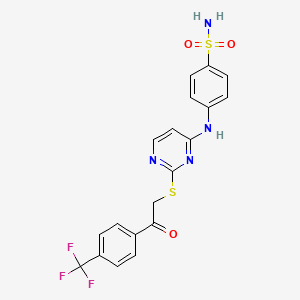


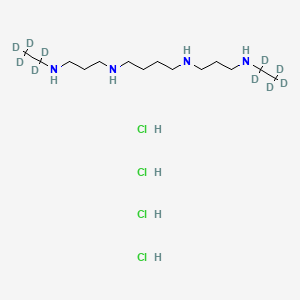

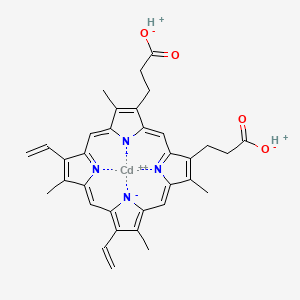
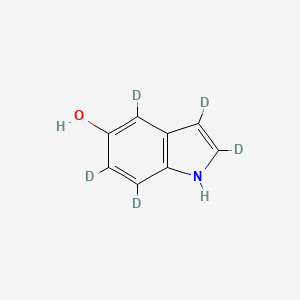
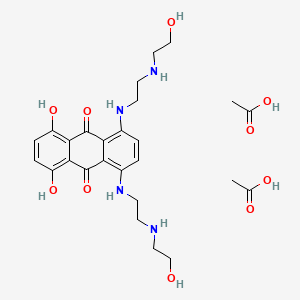
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
